Oxepan-2-one-d6
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Overview
Description
Oxepan-2-one-d6 is a deuterium-labeled derivative of Oxepan-2-one, also known as ε-caprolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C6H4D6O2, and it has a molecular weight of 120.18 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxepan-2-one-d6 can be synthesized through the deuteration of Oxepan-2-one. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of Oxepan-2-one in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions
Oxepan-2-one-d6 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Oxepan-2-one-d6 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxepan-2-one-d6 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion (ADME) properties . The presence of deuterium can slow down metabolic reactions, leading to prolonged drug activity and potentially reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Oxepan-2-one:
Hexanoic acid, 6-hydroxy-, ε-lactone: Another lactone with similar structural features.
6-Hexanolactone: A related compound with a similar lactone ring structure.
Uniqueness
Oxepan-2-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for the precise tracking of the compound in various chemical and biological processes, making it a valuable tool in studies of reaction mechanisms, metabolic pathways, and drug development .
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
120.18 g/mol |
IUPAC Name |
4,4,5,5,6,6-hexadeuteriooxepan-2-one |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,3D2 |
InChI Key |
PAPBSGBWRJIAAV-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(CC(=O)OCC(C1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(=O)OCC1 |
Origin of Product |
United States |
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